1-(3-(1h-Imidazol-1-yl)propyl)-4-chloro-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the imidazole and pyrazole rings under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The pyrazole ring can interact with nucleic acids, affecting their function. These interactions can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-Imidazol-1-yl)propyl)-3-chloro-1H-pyrazol-4-amine
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine
- 1-(3-(1H-Imidazol-1-yl)propyl)-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. The chlorine atom in the pyrazole ring also allows for further functionalization, enhancing its versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C9H12ClN5 |
---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
4-chloro-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
InChI Key |
PAKBCBVKHNUVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.